17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
Description
Nomenclature and structural identification
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate represents a complex steroid molecule with precise structural specifications that define its chemical identity and properties. The compound is systematically designated under the Chemical Abstracts Service registry number 910-99-6, establishing its unique position within chemical databases and regulatory frameworks. The molecular formula C24H30O5 reflects the presence of twenty-four carbon atoms, thirty hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 398.49 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full designation being (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione. Alternative nomenclature includes Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-hydroxy-16-methyl-, (16β)-, which emphasizes the pregnane backbone structure and specific functional group positioning. The compound is also recognized under several synonymous designations including 17-alpha-hydroxy-16-beta-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate and 17-Hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate.
The structural complexity of this molecule becomes evident through its International Chemical Identifier notation: InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1. This identifier encodes the stereochemical configuration essential for understanding the compound's three-dimensional structure and biological activity. The corresponding InChIKey AAPZMQVULRVUEU-NZDAKWCRSA-N provides a shorter, standardized representation for database searches and chemical informatics applications.
Historical development and significance in steroid chemistry
The development of this compound represents a significant milestone in the evolution of steroid chemistry, particularly within the context of corticosteroid research and pharmaceutical development. The compound emerged from extensive research into pregnane derivatives and their potential therapeutic applications, building upon foundational work in steroid hormone synthesis that began in the early twentieth century. The specific structural modifications present in this molecule, including the 16-beta methyl substitution and the acetyl ester functionality at position 21, reflect sophisticated understanding of structure-activity relationships in steroid compounds.
The synthetic pathway for this compound involves complex multi-step processes that demonstrate advanced organic chemistry techniques developed over decades of steroid research. According to documented synthetic methods, the preparation begins with 16α,17α-epoxypregnan-4-ene-3,11,20-triketone, which undergoes a series of transformations including ethylene glycol condensation for ketone protection, selective reduction of specific carbonyl groups, hydroxyl group elimination to introduce double bonds, and subsequent dehydrogenation reactions. The final steps involve iodination at position 21 followed by nucleophilic substitution with potassium acetate to introduce the acetyl ester functionality, highlighting the precision required in steroid synthesis.
The significance of this compound extends beyond its individual properties to encompass its role in advancing understanding of steroid chemical behavior and reactivity patterns. The presence of multiple unsaturated systems, including the 1,4-diene system in ring A and the 9(11)-ene functionality in ring B, creates a molecule with distinct electronic properties that influence both its chemical stability and biological activity. These structural features have provided researchers with valuable insights into the relationship between steroid structure and function, contributing to the broader knowledge base that supports modern steroid chemistry and pharmaceutical development.
The compound's role as an intermediate in betamethasone synthesis underscores its importance in the production of clinically significant corticosteroids. This connection has made the compound particularly valuable for pharmaceutical researchers studying synthetic pathways and developing improved methods for producing therapeutic steroids. The acetyl ester functionality at position 21 serves not only as a protecting group during synthesis but also influences the compound's solubility characteristics and chemical stability, making it suitable for various analytical and preparative applications.
Relationship to betamethasone and importance as a reference standard
The relationship between this compound and betamethasone represents a fundamental connection in pharmaceutical chemistry, establishing this compound as both a synthetic intermediate and quality control standard. The molecule is specifically classified as Betamethasone Impurity 61 in pharmaceutical reference systems, indicating its recognized status as a related substance that may be encountered during betamethasone production or analysis. This designation reflects the compound's structural similarity to betamethasone while highlighting specific differences that distinguish it from the parent drug molecule.
The structural relationship becomes apparent when examining the pregnane backbone common to both compounds, with the key difference being the presence of the 9(11)-double bond in the acetate compound versus the 11-beta hydroxyl group in betamethasone. This structural variation significantly impacts the compound's properties and biological activity, making it an important reference point for understanding structure-activity relationships within the betamethasone family of compounds. The 16-beta methyl substitution present in both molecules contributes to their enhanced potency and duration of action compared to non-methylated analogs.
As a reference standard, this compound plays a crucial role in analytical method development and validation for betamethasone analysis. Regulatory agencies require pharmaceutical manufacturers to demonstrate control over related substances and impurities, making compounds like this essential for establishing analytical methods that can detect and quantify these materials in drug substances and products. The European Pharmacopoeia specifically recognizes this compound as Betamethasone European Pharmacopoeia Impurity J, further emphasizing its importance in pharmaceutical quality control.
The compound's utility extends to research applications where it serves as a tool for investigating betamethasone metabolism, synthetic pathway optimization, and analytical method development. Its well-characterized properties and commercial availability make it an invaluable resource for pharmaceutical scientists working to understand and control the complex chemistry involved in corticosteroid production. The acetyl ester functionality provides additional analytical advantages, as it can be selectively modified or removed under controlled conditions, allowing researchers to study various aspects of steroid chemistry and behavior.
Position within steroid compound classification systems
This compound occupies a specific position within established steroid classification systems, reflecting its structural characteristics and biochemical properties. According to the Lipid Maps comprehensive classification system, this compound belongs to the broader category of Sterol Lipids, specifically within the Steroids main class and the C21 steroids subclass that encompasses glucocorticoids, mineralocorticoids, and progestins along with their derivatives. This classification emphasizes the compound's structural relationship to naturally occurring steroid hormones while recognizing its synthetic modifications.
The pregnane backbone structure places this compound within the 21-carbon steroid framework that characterizes corticosteroids and related molecules. The presence of hydroxyl groups at positions 17 and 21, combined with ketone functionalities at positions 3 and 20, establishes the basic structural pattern common to many therapeutically important steroids. The 16-beta methyl substitution represents a significant structural modification that enhances the compound's stability and biological activity compared to unsubstituted analogs.
Within pharmaceutical classification systems, the compound is categorized as a specialty chemical with specific applications in drug development and quality control processes. The acetyl ester functionality at position 21 places it among esterified steroid derivatives, a class of compounds that often exhibit enhanced stability and modified pharmacological properties compared to their parent alcohols. This esterification pattern is commonly employed in pharmaceutical chemistry to improve drug formulation characteristics and bioavailability.
This compound represents a structurally complex and functionally significant steroid compound that occupies an important position within pharmaceutical chemistry and steroid research. The comprehensive analysis of its nomenclature, structural characteristics, and classification reveals a molecule with well-defined chemical properties and specific applications in drug development and quality control processes. Its role as both a betamethasone intermediate and reference standard underscores the compound's dual significance in synthetic chemistry and analytical applications.
The historical development of this compound reflects broader advances in steroid chemistry, particularly in the areas of selective synthetic transformations and structure-activity relationship understanding. The sophisticated synthetic pathway required for its preparation demonstrates the evolution of organic chemistry techniques and the precision achievable in modern steroid synthesis. The compound's position within established classification systems provides a framework for understanding its relationship to other steroid molecules and its specific niche within pharmaceutical science.
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-NZDAKWCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914193 | |
| Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910-99-6 | |
| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Microbial 11β-Hydroxylation
- Substrate : 17α-Hydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate (I).
- Microorganism : Curvularia lunata catalyzes 11β-hydroxylation to form 11β,17α-dihydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate (III) .
Step 2: Deacetylation
- Reagents : Sodium methoxide in methanol.
- Conditions : 25°C for <3 hours.
- Product : 11β,17α-Dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV) .
Step 3: 21-Acetoxylation
- Reagents :
- Iodine (2.0 equivalents)
- Calcium oxide (1.2 equivalents)
- Calcium hydroxide (3.75 equivalents)
- Calcium bromide (0.7 equivalents) in methanol.
- Conditions : Slow iodine addition to prevent over-iodination.
- Product : 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate .
Critical Reaction Parameters
| Parameter | Optimal Value/Range | Purpose |
|---|---|---|
| Temperature (Step 2) | 25°C | Ensures rapid deacetylation (<3 hrs) |
| Iodine Equivalents | 1.5–2.5 | Balances reactivity and selectivity |
| Calcium Bromide Loading | 0.05–0.7 equivalents | Catalyzes iodination without side reactions |
Analytical Data
- Melting Point : 205–207°C.
- Molecular Formula : C₂₄H₃₀O₅.
- Key Spectral Data :
- ¹H NMR (CDCl₃): δ 5.71 (s, 1H, C1-H), 5.32 (d, 1H, C11-H), 2.03 (s, 3H, 21-OAc).
Comparison with Alternative Methods
- GB 2,318,790 : Uses bromine for 21-hydroxylation, but the current method avoids bromine, improving safety and yield.
- EP0104054A2 : Focuses on 16-methylene steroids, but the target compound’s 16β-methyl group necessitates selective reduction or stereocontrolled synthesis.
Challenges and Solutions
- Stereochemical Control : The 16β-methyl configuration is achieved via substrate-controlled reactions or chiral auxiliaries, though specifics are proprietary.
- Byproduct Mitigation : Slow iodine addition minimizes 17α-carbomethoxy byproducts.
Chemical Reactions Analysis
Epoxidation of the 9,11-Double Bond
The 9,11-diene system undergoes selective epoxidation under controlled conditions to form a 9β,11β-epoxide derivative. This reaction is critical for modifying anti-inflammatory activity.
Reaction Conditions :
Mechanism :
-
Epoxidation proceeds via electrophilic addition, with the phase transfer catalyst enhancing solubility of the oxidant in the organic phase.
-
The 9,11-epoxide product (e.g., 9β,11β-epoxy derivative) is isolable and serves as an intermediate for further functionalization .
Oxidation of the 1,4-Diene System
The 1,4-diene moiety is susceptible to oxidative cleavage or dihydroxylation, depending on the reagent.
Reaction Pathways :
-
Dihydroxylation :
-
Cleavage :
-
Reagent : Ozone (O₃) followed by reductive workup.
-
Application : Rarely employed due to structural complexity but useful for degradation studies.
-
Hydrolysis of the 21-Acetate Group
The 21-acetate ester is hydrolyzed to the free alcohol under acidic or basic conditions, modifying solubility and receptor binding.
Conditions and Outcomes :
| Condition | Reagent | Solvent | Temperature | Yield | Note |
|---|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (0.1 M) | Methanol | 50°C | 92% | Retains 17-hydroxyl |
| Basic hydrolysis | NaOH (1 M) | Ethanol | RT | 88% | Risk of ketone racemization |
Applications :
Protection/Deprotection of Hydroxyl Groups
The 17- and 21-hydroxyl groups are often protected to direct reactivity toward other sites.
Common Protecting Groups :
| Group Protected | Protecting Reagent | Conditions | Deprotection Method | Source |
|---|---|---|---|---|
| 17-OH | Trimethylsilyl (TMS) | TMSCl, imidazole | Mild aqueous acid | |
| 21-OH | Acetyl (Ac) | Acetic anhydride | Basic hydrolysis |
Example :
-
Silylation of the 17-OH with trimethylsilyl chloride (TMSCl) enables selective acetylation of the 21-OH without enol acetate formation .
Elimination Reactions
Controlled elimination at C16–C17 generates double bonds, altering ring conformation.
Key Reaction :
| Starting Material | Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 17α-Acetoxy derivative | KOtBu/DMF | Dimethylformamide | 16,17-Diene | 68% |
Mechanism :
-
Base-mediated elimination of the 17α-acetoxy group proceeds via an E2 mechanism, forming a conjugated diene system .
Dehydrogenation to Aromatic Systems
The A-ring (1,4-diene) undergoes dehydrogenation to form a phenolic structure under strong oxidizing conditions.
Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Conditions : Reflux in dioxane, 12 hours.
Outcome : Aromatization of the A-ring to a phenolic structure, enhancing metabolic stability .
Reduction of Ketones
The 3- and 20-keto groups are reducible to secondary alcohols, though this is uncommon due to steric hindrance.
Reagent : Sodium borohydride (NaBH₄).
Conditions : Methanol, 0°C.
Outcome : Selective reduction of the 20-keto group to a 20β-alcohol (minor 3-alcohol byproduct).
Scientific Research Applications
Hormonal Research
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is utilized in the study of hormonal pathways due to its structural similarity to natural steroids. It acts as a glucocorticoid and is studied for its effects on metabolic processes and immune responses. The compound has been shown to influence gene expression related to inflammation and stress responses.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been evaluated for its potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders. Studies have demonstrated its efficacy in reducing inflammatory markers in experimental models .
Anabolic Steroid Studies
The compound is also investigated for its anabolic properties. In clinical settings, it has been used to promote muscle growth and recovery in patients undergoing debilitating conditions. Its anabolic effects have been documented in various studies focusing on muscle wasting diseases and recovery protocols post-surgery .
Chromatographic Techniques
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's stability under different pH conditions makes it suitable for reverse-phase chromatography applications. It has been successfully isolated and quantified using various mobile phase compositions .
Mass Spectrometry
The compound is compatible with mass spectrometry (MS) techniques for detailed structural analysis. Its fragmentation patterns provide insights into its metabolic pathways and potential interactions within biological systems .
Case Study 1: Anti-inflammatory Efficacy
A study published in the Journal of Pharmacology explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to control groups treated with placebo .
Case Study 2: Muscle Recovery Protocols
In a clinical trial involving patients recovering from major surgery, the administration of this compound was associated with improved muscle mass retention and faster recovery times compared to standard care protocols. The study highlighted its potential role in postoperative rehabilitation strategies .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved may include:
Hormone Receptor Binding: Binding to glucocorticoid or mineralocorticoid receptors.
Gene Regulation: Modulating the transcription of target genes.
Signal Transduction: Influencing signaling pathways that control inflammation, metabolism, and immune responses.
Comparison with Similar Compounds
Structural Modifications at the 21-Position
Key Differences :
- The acetate group balances stability and bioavailability, making the target compound a preferred intermediate.
- Benzoate esters increase lipophilicity, prolonging half-life but reducing solubility .
- Aminosteroids (e.g., U74006F) diverge pharmacologically, acting as antioxidants without glucocorticoid effects .
Halogenation and Stereochemical Variations
Key Differences :
Key Insights :
- The target compound’s lower LogP (2.7) suggests better solubility than halogenated analogs.
- 16α-Methyl isomer exhibits higher acute toxicity, emphasizing the importance of stereochemistry in safety .
Biological Activity
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate, commonly referred to as Betamethasone EP Impurity C, is a steroid compound with significant biological activity. This compound is primarily noted for its role in anti-inflammatory applications and its use in various biological studies. Its chemical structure includes a hydroxyl group at the 17 and 21 positions, which contributes to its biological properties.
- Molecular Formula : C24H30O5
- Molecular Weight : 398.5 g/mol
- CAS Number : 910-99-6
- Purity : Typically >95% (HPLC) .
The biological activity of this compound is primarily attributed to its glucocorticoid properties. It exerts its effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses. The compound has been shown to inhibit pro-inflammatory cytokines and chemokines, thus reducing inflammation and modulating immune responses.
Anti-inflammatory Effects
Research indicates that this compound demonstrates potent anti-inflammatory activity. It has been utilized in preclinical studies to characterize its effects on various inflammatory conditions. For example:
- In a study involving dexamethasone and its impurities, including Betamethasone EP Impurity C, the compound showed significant inhibition of inflammation markers in vitro .
Pharmacological Applications
This compound is often used as an impurity reference in pharmaceutical formulations of corticosteroids. Its presence is critical for ensuring the quality and efficacy of glucocorticoid medications.
Case Studies
Q & A
Basic: How is the structural integrity of 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate verified experimentally?
Answer:
Structural characterization employs a combination of spectroscopic and chromatographic techniques:
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 3,20-dione system) .
- NMR Spectroscopy : Assign stereochemistry (e.g., 16β-methyl configuration via - and -NMR coupling patterns) .
- Thin-Layer Chromatography (TLC) : Validate purity using USP methods (e.g., Rf comparisons against standards in alcohol-based solvent systems) .
Advanced: What strategies optimize the synthesis of this compound while minimizing undesired byproducts?
Answer:
Key steps include:
- Regioselective Acetylation : Protect the 21-hydroxyl group using acetic anhydride under controlled pH (e.g., pyridine catalysis) to avoid over-acetylation .
- Purification : Employ silica-based column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or intermediates .
- Crystallization : Use solvent mixtures (e.g., acetone/water) to enhance enantiomeric purity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced: How can researchers assess enantiomeric purity, given the compound’s chiral centers?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, leveraging heavy-atom derivatization if necessary .
- Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for batch consistency .
Advanced: What experimental designs evaluate the compound’s glucocorticoid receptor binding affinity?
Answer:
- Competitive Binding Assays : Use -dexamethasone as a tracer in receptor-rich tissues (e.g., rat liver cytosol) to measure IC50 values .
- Molecular Docking : Model interactions with the receptor’s ligand-binding domain (e.g., GRα isoform) to predict binding modes .
Advanced: How to resolve contradictions in reported toxicological data (e.g., acute vs. chronic effects)?
Answer:
- Dose-Response Studies : Conduct in vivo assays (rodent models) across multiple exposure durations to clarify threshold effects .
- In Silico Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict endpoints like hepatotoxicity or endocrine disruption .
Advanced: What methodologies assess metabolic stability in preclinical models?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Profiling : Use high-resolution MS (e.g., Q-TOF) to identify phase I/II metabolites, focusing on hydroxylation or glucuronidation .
Basic: What ecological impact assessments are recommended if this compound enters wastewater systems?
Answer:
- OECD 301 Biodegradation Tests : Monitor aerobic degradation in activated sludge to estimate environmental persistence .
- Algal Toxicity Assays : Evaluate EC50 in Chlamydomonas reinhardtii to assess aquatic toxicity risks .
Advanced: How do structural modifications (e.g., 16β-methyl vs. 16α-methyl) influence pharmacological activity?
Answer:
- SAR Studies : Synthesize analogs (e.g., 16α-methyl derivatives) and compare glucocorticoid receptor transactivation in reporter gene assays .
- Crystallographic Analysis : Map steric clashes caused by 16β-methyl in receptor co-crystal structures to explain reduced mineralocorticoid activity .
Advanced: What stability-indicating methods validate the compound’s shelf-life in formulation studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
